molecular formula C9H8BrN3O B13562599 5-Bromoindole-3-carbohydrazide

5-Bromoindole-3-carbohydrazide

Cat. No.: B13562599
M. Wt: 254.08 g/mol
InChI Key: NDOLJZRFWNONJQ-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-3-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indole-3-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-bromo-1H-indole-3-carbohydrazide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-bromo-1H-indole-3-carboxylic acid, while substitution reactions can produce a variety of 5-substituted indole derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-indole-3-carbohydrazide is unique due to the presence of both a bromo group and a carbohydrazide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Bromoindole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is derived from the indole framework, which is known for its presence in numerous biologically active compounds. The bromine atom at the fifth position and the carbohydrazide functional group contribute to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Notably, it has been shown to:

  • Inhibit Protein Kinases : The compound can form hydrogen bonds and hydrophobic interactions with protein kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival.
  • Interfere with DNA : It exhibits the capacity to bind to DNA, which may induce cytotoxic effects in cancer cells by disrupting their normal replication processes.

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties:

  • Cell Line Studies : In vitro studies have shown that it effectively inhibits cell growth in various cancer cell lines, including colorectal cancer (HT-29) and breast cancer (MCF-7). The IC50 values for these cell lines range from 132 nM to 611 nM, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which has an IC50 around 4.6 µM .
Cell LineIC50 (µM)Comparison to 5-FU
HT-290.132 - 0.611~35-fold more potent
MDA-MB-231>50Less effective
  • Mechanism of Action : The compound induces apoptosis in cancer cells by regulating Bcl2 and BclxL expression levels, which are critical for cell survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Against Gram-negative Bacteria : It has shown moderate activity against several strains, including Pseudomonas aeruginosa and Escherichia coli. However, its intrinsic antimicrobial activity appears limited compared to its anticancer effects .
Bacterial StrainMIC (µM)
S. aureus4.8
S. aureus (MRSA)12.4
C. neoformans12.4

Case Studies

  • Colorectal Cancer Treatment : A study demonstrated that compounds derived from this compound exhibited significant inhibition of colorectal cancer cell lines with IC50 values significantly lower than conventional therapies. This suggests a promising avenue for developing targeted therapies against resistant cancer types .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's ability to enhance the efficacy of existing antibiotics against resistant bacterial strains, showcasing its potential as an adjuvant therapy in infectious diseases .

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-1H-indole-3-carbohydrazide

InChI

InChI=1S/C9H8BrN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14)

InChI Key

NDOLJZRFWNONJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)NN

Origin of Product

United States

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